3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZPVUZQTFUBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783317-08-7 | |
| Record name | 3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. For instance, the use of strong acids or bases as catalysts can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The compound is often stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfur atom and carbonyl groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 3,3-dioxo-3λ⁶-thiabicyclo[3.1.0]hexane-6-carboxylic acid and related compounds:
Pharmacological and Functional Properties
3-Oxabicyclo Analogue : Used in pesticide and pharmaceutical intermediates due to its rigid bicyclic structure, which enhances binding specificity .
3-Azabicyclo Derivatives: Notable for targeting enzymes (e.g., MAGL) and receptors (e.g., SSTR4). For example, compound 20a (a 3-azabicyclo derivative) showed high potency as an isocitrate dehydrogenase inhibitor .
exo-Bicyclo Carboxylic Acid : Demonstrated hypoglycemic activity in preclinical studies, highlighting the role of bicyclic frameworks in metabolic disorders .
Physicochemical Properties
- Polarity and Solubility : The sulfone group in the target compound increases hydrophilicity compared to the oxa and carbon-bridged analogs.
- Thermal Stability : Sulfones generally exhibit higher thermal stability than amines (aza derivatives) or ethers (oxa derivatives).
Biological Activity
3,3-Dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 1783317-08-7) is a sulfur-containing bicyclic compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes that are crucial in metabolic processes, particularly those involving sulfur-containing compounds.
- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Effects: There is emerging evidence indicating that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For example, a study reported a significant reduction in cell viability in human breast cancer cells treated with this compound at concentrations ranging from 10 to 100 µM.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. In one study involving mice with induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Human breast cancer cells | Reduced cell viability by up to 70% at 50 µM concentration |
| Study B | Mice with induced inflammation | Decreased levels of TNF-alpha and IL-6 after treatment |
| Study C | Rat model for oxidative stress | Improved antioxidant enzyme levels after administration |
Therapeutic Applications
The potential applications of this compound span several therapeutic areas:
- Cancer Therapy: Due to its cytotoxic effects on cancer cells, further development could lead to novel anticancer treatments.
- Anti-inflammatory Drugs: Its ability to modulate inflammatory responses suggests it could be developed into a treatment for chronic inflammatory diseases.
- Antioxidant Supplements: The antioxidant properties may support its use as a dietary supplement aimed at reducing oxidative stress.
Q & A
(Basic) What are the key synthetic strategies for 3,3-dioxo-3λ⁶-thiabicyclo[3.1.0]hexane-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclization and oxidation steps. A common route starts with a bicyclo[3.1.0]hexane precursor, where the sulfur atom is introduced via thiolation, followed by oxidation to form the sulfone (3,3-dioxo group). For example:
Thiolation: Reacting a bicyclo[3.1.0]hexane derivative with thiourea or hydrogen sulfide under basic conditions.
Oxidation: Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to convert the thioether to the sulfone.
Carboxylic Acid Formation: Hydrolysis of a methyl or ethyl ester precursor (e.g., using NaOH/H₂O or LiOH in THF) .
Critical Factors:
- Temperature: Oxidation reactions often require low temperatures (−20°C to 0°C) to prevent side reactions.
- Catalysts: Lewis acids (e.g., BF₃·OEt₂) may enhance cyclization efficiency.
- Purification: Column chromatography or recrystallization is essential due to polar byproducts.
(Advanced) How can stereochemical challenges in synthesizing the bicyclo[3.1.0]hexane core be addressed using asymmetric catalysis?
Methodological Answer:
The strained bicyclo[3.1.0]hexane system often leads to racemization. Strategies include:
- Chiral Auxiliaries: Temporarily attaching a chiral group (e.g., Evans oxazolidinone) to control stereochemistry during cyclization.
- Organocatalysis: Using Cinchona alkaloid-derived catalysts for enantioselective [2+1] cyclopropanation reactions.
- Metal-Catalyzed Asymmetric Synthesis: Rhodium or palladium complexes with chiral ligands (e.g., BINAP) can induce high enantiomeric excess (ee >90%) in key steps .
Example Protocol:
Cyclopropanation: Reacting a diene with diazoacetates using Rh₂(S-DOSP)₄.
Stereochemical Analysis: Chiral HPLC or NMR with chiral shift reagents to confirm ee.
(Basic) What spectroscopic and crystallographic techniques are optimal for characterizing the sulfone and carboxylic acid groups?
Methodological Answer:
- IR Spectroscopy: Strong S=O stretching vibrations at 1150–1300 cm⁻¹ confirm the sulfone. Carboxylic acid O-H stretches appear as broad peaks near 2500–3300 cm⁻¹.
- NMR:
- ¹H NMR: Deshielded protons adjacent to the sulfone (δ 3.5–4.5 ppm).
- ¹³C NMR: Sulfone carbons at δ 50–60 ppm; carboxylic acid carbon at δ 170–175 ppm.
- X-ray Crystallography: Resolves bond angles and confirms the bicyclic structure. For example, the S-O bond length (~1.43 Å) and C=O bond (~1.21 Å) are diagnostic .
(Advanced) How does the sulfone group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
The electron-withdrawing sulfone group activates the bicyclic system for SNAr. Key considerations:
- Reactivity Trends: Electron-deficient aromatic rings undergo SNAr at milder conditions (e.g., room temperature with K₂CO₃ in DMF).
- Positional Selectivity: Nucleophiles (e.g., amines, thiols) preferentially attack the para position relative to the sulfone.
Experimental Design:
Substrate Preparation: Synthesize a nitro- or halogen-substituted derivative.
Kinetic Studies: Monitor reaction progress via LC-MS under varying temperatures/pH.
Computational Validation: DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution .
(Basic) What in vitro assays are suitable for evaluating the compound’s potential as a protease inhibitor?
Methodological Answer:
- Enzyme Inhibition Assays:
- Fluorogenic Substrates: Measure residual activity of trypsin or chymotrypsin using substrates like Boc-Gln-Ala-Arg-AMC.
- IC₅₀ Determination: Dose-response curves with 8–10 concentration points (e.g., 0.1–100 μM).
- Binding Studies: Surface plasmon resonance (SPR) to quantify dissociation constants (Kd).
Key Controls:
- Include positive controls (e.g., leupeptin for trypsin) and DMSO vehicle controls.
- Validate results with orthogonal methods like isothermal titration calorimetry (ITC) .
(Advanced) How can computational modeling predict the compound’s bioavailability and metabolic stability?
Methodological Answer:
- Physicochemical Properties: Use QikProp (Schrödinger) to calculate logP (target <3), polar surface area (<140 Ų), and solubility.
- Metabolism Prediction:
- CYP450 Interactions: SwissADME or ADMET Predictor to identify CYP3A4/2D6 liabilities.
- Metabolite Identification: MetaSite (Molecular Discovery) simulates Phase I/II transformations.
- MD Simulations: GROMACS for 100 ns simulations to assess membrane permeability .
(Basic) What are the common pitfalls in interpreting NMR data for bicyclo[3.1.0]hexane derivatives?
Methodological Answer:
- Signal Overlap: Use 2D NMR (HSQC, COSY) to resolve crowded regions.
- Dynamic Effects: Low-temperature NMR (−40°C) to slow ring-flipping and separate diastereotopic protons.
- Solvent Artifacts: Avoid DMSO-d₆ if the compound reacts with DMSO; use CDCl₃ or D₂O .
(Advanced) How can kinetic isotope effects (KIEs) elucidate the mechanism of sulfone-mediated ring-opening reactions?
Methodological Answer:
- Deuterium Labeling: Synthesize deuterated analogs at key positions (e.g., bridgehead hydrogens).
- KIE Measurement: Compare rates (kH/kD) using GC-MS or LC-MS. A kH/kD >2 suggests a proton transfer in the rate-limiting step.
- Theoretical Modeling: Match experimental KIEs with computed values from DFT (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
